An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylcyclohexane
An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Ethyl-2-methylcyclohexane, a substituted cyclohexane (B81311) of interest in various chemical research domains. This document details established methodologies, including Grignard reactions followed by dehydration and hydrogenation, as well as the Wittig reaction. Each method is presented with detailed experimental protocols, quantitative data where available, and a discussion of stereochemical considerations.
Introduction
1-Ethyl-2-methylcyclohexane (C₉H₁₈, MW: 126.24 g/mol ) is a saturated carbocyclic compound existing as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. The stereochemical arrangement of the ethyl and methyl groups significantly influences the molecule's physical and chemical properties. The synthesis of specific stereoisomers is crucial for applications where molecular geometry dictates biological activity or material properties. This guide explores the key synthetic strategies to access this molecule, with a focus on procedural details and stereochemical control.
Synthetic Strategies
Two principal and effective routes for the synthesis of 1-Ethyl-2-methylcyclohexane are outlined below:
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Grignard Reaction with 2-Methylcyclohexanone (B44802) followed by Dehydration and Hydrogenation: This is a versatile and widely used method that allows for the construction of the carbon skeleton and subsequent removal of the oxygen functionality.
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Wittig Reaction of 2-Methylcyclohexanone followed by Hydrogenation: This classical olefination reaction provides an alternative for the introduction of the ethyl group as part of an exocyclic double bond, which is then reduced.
A third, less common approach involves the Friedel-Crafts alkylation or acylation of an aromatic precursor followed by catalytic hydrogenation . However, this method often suffers from challenges in controlling regioselectivity and preventing polysubstitution and carbocation rearrangements, making it a less favored route for the specific synthesis of 1-Ethyl-2-methylcyclohexane.
Method 1: Grignard Reaction, Dehydration, and Hydrogenation
This three-step sequence is a robust method for the synthesis of 1-Ethyl-2-methylcyclohexane, commencing with the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclohexanone.
Signaling Pathway Diagram
Caption: Workflow for the synthesis of 1-Ethyl-2-methylcyclohexane.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-2-methylcyclohexanol via Grignard Reaction [1]
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Materials:
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Magnesium turnings
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Iodine crystal (initiator)
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Anhydrous diethyl ether
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Ethyl bromide
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2-Methylcyclohexanone
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Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.
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Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the ethyl bromide solution to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.
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Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
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Cool the Grignard reagent to 0 °C in an ice bath.
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Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Separate the organic layer and extract the aqueous layer three times with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-ethyl-2-methylcyclohexanol.
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Step 2: Dehydration of 1-Ethyl-2-methylcyclohexanol
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Materials:
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Crude 1-Ethyl-2-methylcyclohexanol from Step 1
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85% Phosphoric acid or concentrated Sulfuric acid
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Procedure:
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In a round-bottom flask equipped for distillation, combine the crude 1-ethyl-2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.
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Heat the mixture to induce dehydration. The resulting alkene mixture will co-distill with water. The collection temperature should be monitored.
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Collect the distillate in a receiving flask.
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Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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The dried liquid, a mixture of 1-ethyl-2-methylcyclohexene and 1-ethylidene-2-methylcyclohexane, can be used in the next step without further purification.
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Step 3: Catalytic Hydrogenation of the Alkene Mixture
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Materials:
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Alkene mixture from Step 2
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Palladium on carbon (5% or 10% Pd/C)
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Ethanol (B145695) or Ethyl Acetate (B1210297)
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Hydrogen gas
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-
Procedure:
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Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Add a catalytic amount of palladium on carbon (typically 1-5 mol%).
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Subject the mixture to an atmosphere of hydrogen gas (this can be done using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales).
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Stir the reaction vigorously until hydrogen uptake ceases.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield 1-ethyl-2-methylcyclohexane as a mixture of cis and trans isomers.
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Stereochemical Considerations
The stereochemical outcome of this synthesis is determined in the Grignard and dehydration steps. The addition of the ethyl Grignard reagent to 2-methylcyclohexanone can produce two diastereomeric alcohols. The ratio of these isomers is influenced by steric hindrance. Subsequent acid-catalyzed dehydration (E1 mechanism) proceeds through a carbocation intermediate, which can lead to a mixture of alkene isomers. The final catalytic hydrogenation typically occurs via syn-addition of hydrogen to the less hindered face of the double bond.
Quantitative Data
| Step | Reactants | Products | Typical Yield | Diastereomeric Ratio (cis:trans) |
| 1 | 2-Methylcyclohexanone, Ethylmagnesium bromide | 1-Ethyl-2-methylcyclohexanol | High (often >80%) | Varies with conditions |
| 2 & 3 | 1-Ethyl-2-methylcyclohexanol | 1-Ethyl-2-methylcyclohexane | Good (overall for 2 steps) | Dependent on intermediates and hydrogenation conditions |
Note: Specific, cited yields and diastereomeric ratios for the complete synthesis of 1-Ethyl-2-methylcyclohexane were not found in the surveyed literature. The values provided are typical for these types of reactions.
Method 2: Wittig Reaction and Hydrogenation
The Wittig reaction offers a regioselective method to form a carbon-carbon double bond, in this case, to produce 1-ethylidene-2-methylcyclohexane, which is subsequently hydrogenated.
Signaling Pathway Diagram
Caption: Workflow for the synthesis of 1-Ethyl-2-methylcyclohexane via the Wittig reaction.
Experimental Protocols
Step 1: Synthesis of 1-Ethylidene-2-methylcyclohexane via Wittig Reaction [2][3]
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Materials:
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Ethyltriphenylphosphonium bromide
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Strong base (e.g., n-butyllithium or potassium tert-butoxide)
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Anhydrous tetrahydrofuran (B95107) (THF)
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2-Methylcyclohexanone
-
-
Procedure:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C and add a strong base (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or red).
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Stir the mixture at 0 °C for 30 minutes and then at room temperature for at least 1 hour.
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In a separate flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF and cool to 0 °C.
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Slowly add the prepared ylide solution to the stirred solution of 2-methylcyclohexanone.
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Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.
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Quench the reaction with a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
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Step 2: Catalytic Hydrogenation of 1-Ethylidene-2-methylcyclohexane
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This step follows the same procedure as Step 3 in Method 1.
Stereochemical Considerations
The Wittig reaction itself does not introduce a new stereocenter at the double bond in this specific case. However, the subsequent hydrogenation of the exocyclic double bond will create a new stereocenter at the carbon bearing the ethyl group. The facial selectivity of the hydrogenation will determine the ratio of the cis and trans diastereomers of 1-ethyl-2-methylcyclohexane. Hydrogenation with a heterogeneous catalyst like Pd/C generally occurs from the less sterically hindered face of the double bond.
Quantitative Data
| Step | Reactants | Products | Typical Yield | Diastereomeric Ratio (cis:trans) |
| 1 | 2-Methylcyclohexanone, Ethyltriphenylphosphonium ylide | 1-Ethylidene-2-methylcyclohexane | Moderate to Good | Not applicable |
| 2 | 1-Ethylidene-2-methylcyclohexane | 1-Ethyl-2-methylcyclohexane | High (>90%) | Dependent on hydrogenation conditions |
Note: Specific, cited yields for this particular Wittig reaction and subsequent hydrogenation were not found in the surveyed literature. The values are based on typical outcomes for similar reactions.
Spectroscopic Data for 1-Ethyl-2-methylcyclohexane
The characterization of the cis and trans isomers of 1-Ethyl-2-methylcyclohexane is typically performed using NMR and IR spectroscopy, as well as mass spectrometry.
Table of Spectroscopic Data:
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| cis-1-Ethyl-2-methylcyclohexane | Characteristic aliphatic signals | Characteristic aliphatic signals | ~2920, 2850 (C-H stretch), 1450, 1375 | 126 (M+), 97, 83, 69, 55, 41 |
| trans-1-Ethyl-2-methylcyclohexane | Characteristic aliphatic signals | Characteristic aliphatic signals | ~2920, 2850 (C-H stretch), 1450, 1375 | 126 (M+), 97, 83, 69, 55, 41 |
Note: Detailed, assigned NMR chemical shifts can be found in spectral databases such as the NIST WebBook and SpectraBase.[4][5][6][7][8][9][10][11][12]
Conclusion
The synthesis of 1-Ethyl-2-methylcyclohexane can be effectively achieved through a multi-step sequence involving a Grignard reaction with 2-methylcyclohexanone, followed by dehydration and catalytic hydrogenation. This route offers a reliable method for constructing the desired carbon framework. An alternative approach utilizing a Wittig reaction to form an exocyclic alkene, followed by hydrogenation, is also a viable strategy. The choice of method may depend on the desired stereochemical outcome, the availability of starting materials, and the scale of the synthesis. Careful control of reaction conditions, particularly in the Grignard and hydrogenation steps, is crucial for influencing the diastereomeric ratio of the final product. For drug development and other applications requiring high stereochemical purity, chiral separation techniques or stereoselective synthetic methods would be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclohexane, 1-ethyl-2-methyl-, cis- | C9H18 | CID 23620236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-2-methylcyclohexane | C9H18 | CID 35413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]
- 8. Trans-1-ethyl-2-methycyclohexane | C9H18 | CID 23620237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexane, 1-ethyl-2-methyl- [webbook.nist.gov]
- 10. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]
- 11. Cyclohexane, 1-ethyl-2-methyl-, trans- [webbook.nist.gov]
- 12. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 13C NMR [m.chemicalbook.com]
